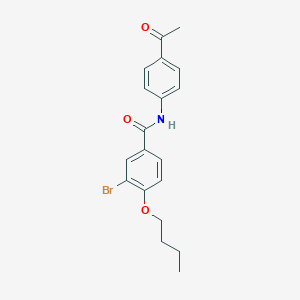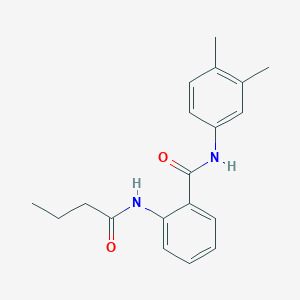
2-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)ethanamine, commonly known as '2-DPMP', is a psychoactive drug that belongs to the class of stimulants. It was first synthesized in the year 1944 by a German chemist named Max Oberlin. Since then, it has been used for various scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-DPMP involves the inhibition of the dopamine and norepinephrine transporters. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission. The increased levels of dopamine and norepinephrine in the brain lead to an increase in alertness, arousal, and mood elevation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-DPMP include increased heart rate, blood pressure, and body temperature. It also leads to enhanced locomotor activity and decreased appetite. The long-term effects of 2-DPMP on the brain are not well understood, and further research is required to elucidate its potential for addiction and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-DPMP in lab experiments include its high potency and selectivity for dopamine and norepinephrine transporters. This allows for precise modulation of neurotransmission, which is essential for studying the role of these neurotransmitters in various neurological disorders. However, the limitations of using 2-DPMP in lab experiments include its potential for abuse and dependence, which can lead to ethical concerns.
Direcciones Futuras
The future directions for research on 2-DPMP include investigating its potential for treating various neurological disorders such as ADHD, depression, and Parkinson's disease. Further research is also required to elucidate its long-term effects on the brain and its potential for addiction and dependence. Additionally, the development of novel analogs of 2-DPMP with improved selectivity and reduced potential for abuse is an area of active research.
Métodos De Síntesis
The synthesis of 2-DPMP involves the reaction of 2,4-dichlorobenzaldehyde with pyridine-2-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then reduced using hydrogen gas and a palladium catalyst to obtain 2-DPMP in its pure form.
Aplicaciones Científicas De Investigación
2-DPMP has been extensively used for scientific research purposes, especially in the field of neuroscience. It has been found to be a potent inhibitor of the reuptake of dopamine and norepinephrine, which are neurotransmitters responsible for regulating mood, attention, and arousal. This property of 2-DPMP has been utilized to study the role of these neurotransmitters in various neurological disorders such as attention deficit hyperactivity disorder (ADHD), depression, and Parkinson's disease.
Propiedades
Fórmula molecular |
C14H14Cl2N2 |
|---|---|
Peso molecular |
281.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C14H14Cl2N2/c15-12-5-4-11(14(16)9-12)6-8-17-10-13-3-1-2-7-18-13/h1-5,7,9,17H,6,8,10H2 |
Clave InChI |
ANGFWFKEEBOZRS-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNCCC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC=NC(=C1)CNCCC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250490.png)
![N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B250491.png)
![N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B250497.png)
![3-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B250498.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B250499.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)


![4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B250505.png)

![N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B250507.png)

